N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked via an acetamide bridge to a 5-methyl-substituted benzofuran moiety. Benzofuran-based compounds are widely studied for their diverse pharmacological and agrochemical properties, including antimicrobial, anti-inflammatory, and insecticidal activities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-2-7-16-15(8-11)12(10-21-16)9-17(20)19-14-5-3-13(18)4-6-14/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIOIYUZNWIJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares the N-(4-chlorophenyl)acetamide backbone with several analogs but differs in the heterocyclic moiety attached to the acetamide group. Key comparisons include:
Pyridine-Based Analogs ()
- Compound: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structural Features: Pyridine ring with cyano and styryl substituents, thioacetamide linkage.
- Bioactivity: Exhibits insecticidal activity against Aphis craccivora Koch, surpassing acetamiprid (a commercial neonicotinoid). The pyridine-thioacetamide framework and styryl groups likely enhance binding to insect nicotinic acetylcholine receptors .
- Comparison : Unlike the benzofuran in the target compound, the pyridine-thioacetamide system in this analog introduces sulfur-based electronegativity and π-π interactions, which may explain its higher insecticidal potency.
Phenoxy-Triazole Derivatives ()
- Compound: WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
- Structural Features: Phenoxy group with chloro and methyl substituents, triazole ring.
- Bioactivity: Functions as a synthetic auxin agonist, regulating plant growth. The phenoxy group mimics natural auxins like indole-3-acetic acid (IAA) .
Naphthalene-Based Acetamides ()
- Compound : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structural Features : Naphthalene ring, 3-chloro-4-fluorophenyl group.
- Properties : Structural similarity to benzylpenicillin and coordination ability with metals. The naphthalene system enhances aromatic stacking interactions, while chloro-fluoro substitution modulates electronic properties .
Physicochemical and Structural Properties
- Dihedral Angles : In N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide , the dihedral angle between aromatic rings is 60.5°, influencing conformation. The target compound’s benzofuran-4-chlorophenyl angle is likely smaller due to reduced steric bulk, enhancing planarity and π-π stacking.
- Hydrogen Bonding : Acetamide N-H···O bonds stabilize crystal packing in analogs , suggesting similar solubility and crystallinity in the target compound.
- Synthesis : Common methods involve reacting acyl chlorides (e.g., benzofuran-3-ylacetyl chloride) with substituted anilines in dichloromethane with a base (e.g., triethylamine) .
Substituent Effects on Bioactivity
- Chlorophenyl Position : The 4-chloro substitution in the target compound vs. 3-chloro-4-fluoro in naphthalene analogs alters electronic effects (e.g., dipole moments) and steric accessibility.
- Heterocyclic Moieties : Benzofuran (O-containing) vs. pyridine (N-containing) or naphthalene (polyaromatic) systems dictate electron density, influencing interactions with biological targets.
Biological Activity
Overview
N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound belonging to the acetamide class, characterized by a unique combination of a benzofuran ring and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, related compounds with similar structural motifs have shown promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
Case Study Findings :
- Cell Viability Assays : In vitro tests demonstrated that certain derivatives reduced A549 cell viability significantly, suggesting potential as anticancer agents .
- Mechanism of Action : The mechanism may involve the modulation of key signaling pathways or direct interaction with cellular targets, such as enzymes involved in cancer progression .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Studies have screened related compounds against multidrug-resistant strains, revealing varying degrees of effectiveness.
Research Insights :
- Screening Against Pathogens : Compounds were tested against Gram-positive and Gram-negative bacteria. While some showed no activity against Gram-negative pathogens, select derivatives exhibited antimicrobial effects against resistant strains of Staphylococcus aureus .
The biological activity of this compound is hypothesized to involve:
- Target Interaction : Binding to specific enzymes or receptors, potentially altering their function.
- Chemical Modifications : The presence of functional groups allows for various chemical reactions that may enhance biological activity, such as oxidation or reduction reactions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique biological profiles:
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Chlorophenyl & Benzofuran | Moderate | Limited |
| N-(4-bromophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | Bromine instead of Chlorine | Higher | Moderate |
| N-(4-nitrophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | Nitro group addition | Low | High |
This table highlights how slight modifications in structure can lead to significant changes in biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
